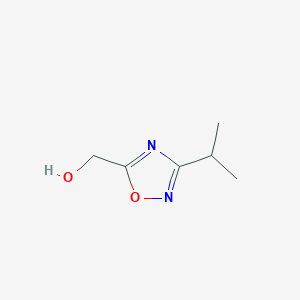

![molecular formula C7H4ClIN2 B1370666 6-Chloro-8-iodoimidazo[1,2-a]pyridine CAS No. 1033463-28-3](/img/structure/B1370666.png)

6-Chloro-8-iodoimidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

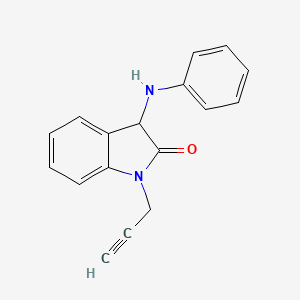

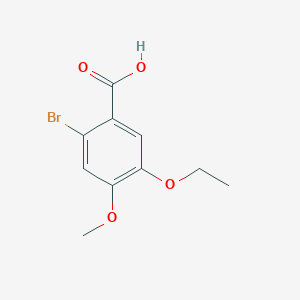

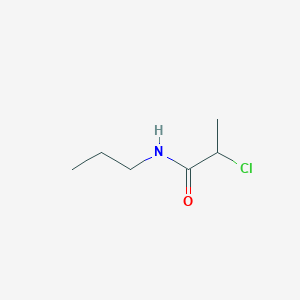

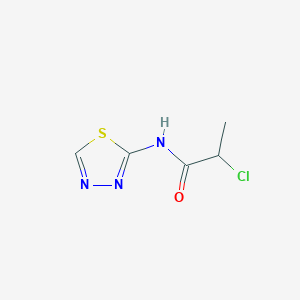

6-Chloro-8-iodoimidazo[1,2-a]pyridine, also known as 6-Cl-8-I-ImP, is an organic compound with a unique structure and a wide range of applications in scientific research. It is a heterocyclic compound containing an imidazopyridine ring with a chlorine and an iodine substituent. 6-Cl-8-I-ImP has been used in a variety of research applications, including drug discovery, synthesis of new molecules, and biological studies.

Applications De Recherche Scientifique

Pharmaceutical Intermediates

6-Chloro-8-iodoimidazo[1,2-a]pyridine is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure is beneficial in creating molecules that can interact with a range of biological targets .

Material Science

The compound’s structural characteristics make it valuable in material science. It can be used to develop new materials with specific electronic or photonic properties due to its fused bicyclic heterocycle .

Antibacterial Research

In the field of antibacterial research, derivatives of this compound have shown promise. For example, analogues of imidazo[1,2-a]pyridine have been tested against tuberculosis, showing significant bacterial load reduction in acute TB mouse models .

Proteomics Research

This compound is also used in proteomics research, where it may serve as a biochemical tool for understanding protein interactions and functions .

Drug Discovery

Due to its ‘drug-like’ properties, 6-Chloro-8-iodoimidazo[1,2-a]pyridine is a valuable scaffold in drug discovery. It can be modified to create a variety of compounds with potential therapeutic effects .

Chemical Synthesis

It serves as a key starting material or reagent in the synthesis of complex organic molecules. Its reactivity with various chemical groups allows for the construction of diverse chemical libraries .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in the development of analytical methods, helping to calibrate instruments or validate procedures .

Biological Studies

Finally, 6-Chloro-8-iodoimidazo[1,2-a]pyridine can be employed in biological studies to probe the function of enzymes or receptors that interact with imidazo[1,2-a]pyridine derivatives .

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including transition metal catalysis, metal-free oxidation, and photocatalysis .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry .

Pharmacokinetics

A compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring was found to have good microsomal stability .

Result of Action

Imidazo[1,2-a]pyridine analogues have been found to exhibit significant activity against mdr-tb and xdr-tb .

Action Environment

The storage temperature for the compound is recommended to be 0-5 degrees celsius .

Propriétés

IUPAC Name |

6-chloro-8-iodoimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBOHSOOZOQOTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=C(C2=N1)I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1370587.png)

![2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1370588.png)

![((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid](/img/structure/B1370595.png)

![4-[(4-Cyanophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1370611.png)

![{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1370615.png)

![3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1370616.png)